molecular formula C19H17N5O3S2 B12295246 N-[2-oxo-1-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)pyrrolidin-3-yl]thieno[3,2-b]pyridine-2-sulfonamide

N-[2-oxo-1-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)pyrrolidin-3-yl]thieno[3,2-b]pyridine-2-sulfonamide

Cat. No.: B12295246
M. Wt: 427.5 g/mol
InChI Key: PLXOQMHGHDZMSX-UHFFFAOYSA-N
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Description

1-[3-(4-Hydroxy-3,5-diMethoxyphenyl)-2-propenoate] is a chemical compound known for its unique structural properties and potential applications in various scientific fields It is characterized by the presence of hydroxy and methoxy groups attached to a phenyl ring, which is further connected to a propenoate moiety

Preparation Methods

The synthesis of 1-[3-(4-Hydroxy-3,5-diMethoxyphenyl)-2-propenoate] can be achieved through several routes. One common method involves the esterification of 4-hydroxy-3,5-dimethoxybenzoic acid with propenoic acid under acidic conditions . Another approach includes the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with propenoic acid in the presence of a catalyst such as glacial acetic acid . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-[3-(4-Hydroxy-3,5-diMethoxyphenyl)-2-propenoate] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the propenoate moiety to a propanoate group using reducing agents such as sodium borohydride.

    Substitution: The hydroxy and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

    Condensation: It can undergo condensation reactions with aldehydes or ketones to form various derivatives.

Mechanism of Action

The mechanism of action of 1-[3-(4-Hydroxy-3,5-diMethoxyphenyl)-2-propenoate] involves its interaction with various molecular targets. The hydroxy and methoxy groups facilitate its binding to enzymes and receptors, modulating their activity. This compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress . Additionally, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Properties

IUPAC Name

N-[2-oxo-1-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)pyrrolidin-3-yl]thieno[3,2-b]pyridine-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S2/c25-19-14(23-29(26,27)18-9-15-17(28-18)2-1-5-21-15)4-7-24(19)11-13-8-12-3-6-20-10-16(12)22-13/h1-3,5-6,8-10,14,22-23H,4,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXOQMHGHDZMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1NS(=O)(=O)C2=CC3=C(S2)C=CC=N3)CC4=CC5=C(N4)C=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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